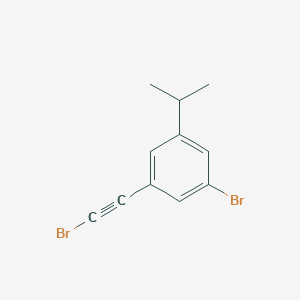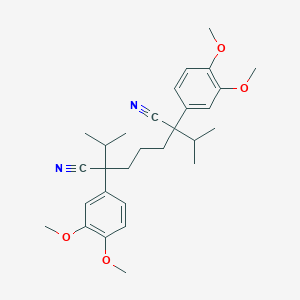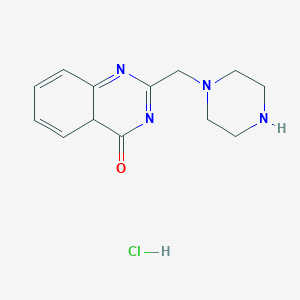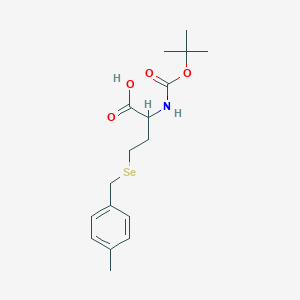
Boc-HomoSec(pMeBzl)-OH
Vue d'ensemble
Description
Boc-HomoSec(pMeBzl)-OH, also known as Boc-HomoSec-OH, is a novel and promising synthetic molecule, specifically designed for use in organic synthesis and laboratory experiments. It is a derivative of the amino acid homoserine, and its structure and properties have been extensively studied in recent years. This article will provide a comprehensive overview of Boc-HomoSec-OH, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
Boc-HomoSec(pMeBzl)-OHOH is a synthetic molecule that can be used to modify the structure and properties of other molecules. It can be used to modify the structure of peptides, proteins, and other molecules by forming covalent bonds with them. It can also be used to modify the properties of molecules by forming hydrogen bonds or other non-covalent interactions.
Effets Biochimiques Et Physiologiques
Boc-HomoSec(pMeBzl)-OHOH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of peptides and proteins, making them easier to work with in laboratory experiments. It has also been shown to improve the stability of proteins, making them more resistant to degradation. In addition, it has been shown to increase the activity of enzymes, making them more efficient catalysts. Finally, it has been shown to increase the binding affinity of proteins for their targets, making them more effective at binding to their targets.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-HomoSec(pMeBzl)-OHOH has a number of advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. It is also highly soluble in a variety of solvents, making it easy to work with. In addition, it is highly stable and has a low toxicity, making it safe to use in laboratory experiments.
However, there are also some limitations to consider when using Boc-HomoSec(pMeBzl)-OHOH in laboratory experiments. Its covalent bonds can be difficult to break, making it difficult to modify or remove. In addition, it can interfere with the activity of enzymes, making it difficult to study their activity. Finally, it can bind to proteins and other molecules, making it difficult to study their interactions.
Orientations Futures
Boc-HomoSec(pMeBzl)-OHOH is a promising molecule with a wide range of potential applications. Future research should focus on the development of new and improved methods for synthesizing Boc-HomoSec(pMeBzl)-OHOH, as well as exploring its potential applications in the synthesis of peptides, proteins, and other bioactive molecules. Additionally, further research should be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, research should also be conducted to explore the potential of using Boc-HomoSec(pMeBzl)-OHOH in drug delivery systems and other medical applications.
Applications De Recherche Scientifique
Boc-HomoSec(pMeBzl)-OHOH has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of peptides, proteins, and other bioactive molecules. It has also been used in the synthesis of small molecules and in the study of enzyme-catalyzed reactions. In addition, it has been used in the study of protein-protein interactions, DNA-protein interactions, and other biochemical processes.
Propriétés
IUPAC Name |
4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4Se/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSPTQWQDAMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1384618.png)
![5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol](/img/structure/B1384619.png)
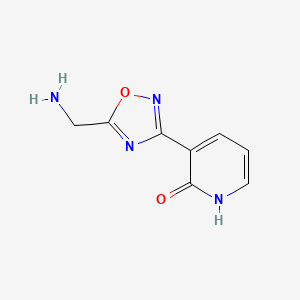



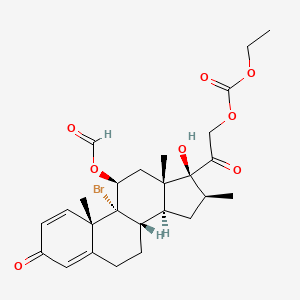
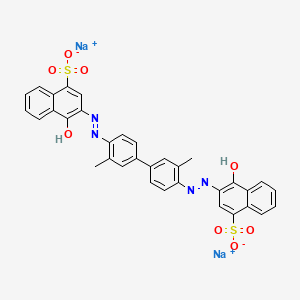
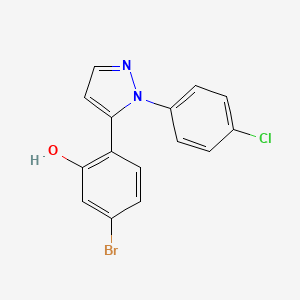
![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)
![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)
